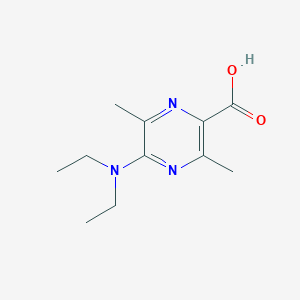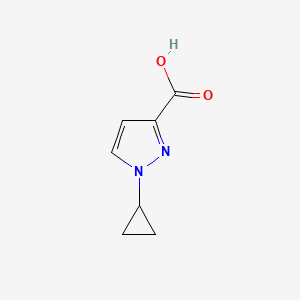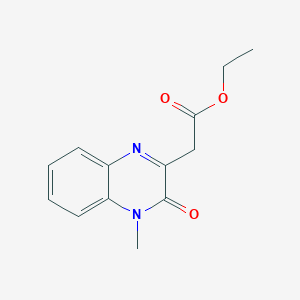
5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazine ring, followed by various substitution reactions to introduce the diethylamino, methyl, and carboxylic acid groups. The exact synthesis route would depend on the available starting materials and the desired yield and purity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazine ring, with the various substituents attached at the 5, 3, and 6 positions. The diethylamino group would likely impart some basicity to the compound, while the carboxylic acid group would contribute acidity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyrazine ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions and condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (carboxylic acid, diethylamino) and nonpolar (methyl) groups might give it unique solubility properties .
作用機序
The exact mechanism of action of 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid is not fully understood. However, it is believed that this compound works by interfering with the insect's olfactory system, making it difficult for them to detect the presence of humans or animals. This compound may also act as a repellent by interfering with the insect's feeding behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in humans. However, some studies have suggested that this compound may have potential neurotoxic effects, particularly in children. This compound has also been shown to have some potential for skin irritation and allergic reactions.
実験室実験の利点と制限
5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid is widely used in laboratory experiments as a standard insect repellent. Its effectiveness in repelling insects makes it an ideal choice for experiments that require the use of insects. However, this compound's potential toxicity to humans and the environment may limit its use in certain experiments.
将来の方向性
The future of 5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid research is focused on developing new and more effective insect repellents that are safer for humans and the environment. Researchers are also studying the potential of this compound as a drug for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of this compound, which may lead to the development of new insect repellents with different modes of action.
Conclusion:
This compound is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. The chemical has been shown to be highly effective against a wide range of insect species, including those that transmit diseases. This compound has also been studied for its safety and potential toxicity to humans and the environment. The future of this compound research is focused on developing new and more effective insect repellents that are safer for humans and the environment.
科学的研究の応用
5-(Diethylamino)-3,6-dimethylpyrazine-2-carboxylic Acid has been extensively studied for its effectiveness in repelling insects. The chemical has been shown to be highly effective against a wide range of insect species, including those that transmit diseases such as malaria, dengue fever, and Zika virus. This compound has also been studied for its safety and potential toxicity to humans and the environment.
Safety and Hazards
特性
IUPAC Name |
5-(diethylamino)-3,6-dimethylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-5-14(6-2)10-8(4)12-9(11(15)16)7(3)13-10/h5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXURXPSOSLXLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(N=C1C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3039904.png)






![[(4-Iodophenyl)methyl]dimethylamine](/img/structure/B3039914.png)



![[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate](/img/structure/B3039924.png)

